molecular formula C20H21FN2O3 B2474729 2-(4-fluorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955708-92-6

2-(4-fluorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2474729
CAS No.: 955708-92-6
M. Wt: 356.397
InChI Key: LLAXWNAOUYAKII-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenoxy group linked to an acetamide backbone and a 2-propanoyl-substituted tetrahydroisoquinolin moiety. Its structural complexity arises from the combination of a fluorinated aromatic ring and a bicyclic tetrahydroisoquinolin system, which distinguishes it from simpler auxin analogs or agrochemicals.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-2-20(25)23-10-9-14-3-6-17(11-15(14)12-23)22-19(24)13-26-18-7-4-16(21)5-8-18/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAXWNAOUYAKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroisoquinoline core substituted with a fluorophenoxy group and an acetamide moiety. Its molecular formula is C19H22FNO2, and it exhibits specific physicochemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit:

  • Anticonvulsant Activity : The compound demonstrates significant anticonvulsant properties in animal models. Research indicates that it modulates sodium channels and enhances GABAergic transmission, which are critical for seizure control .
  • Neuroprotective Effects : Studies have indicated that this compound may protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases .
  • Analgesic Properties : Preliminary studies suggest that the compound may possess analgesic effects by interacting with opioid receptors and modulating pain pathways .

1. Anticonvulsant Efficacy

A study conducted on mice evaluated the anticonvulsant effects of the compound using the maximal electroshock seizure (MES) model. The results showed a dose-dependent reduction in seizure duration and frequency compared to control groups. The compound was found to be effective at doses as low as 10 mg/kg .

2. Neuroprotection in Ischemic Models

In vitro studies using cultured neuronal cells exposed to glutamate toxicity revealed that treatment with this compound significantly reduced cell death and apoptosis markers. The protective effects were linked to the activation of antioxidant pathways and inhibition of apoptotic signaling cascades .

3. Analgesic Studies

In a pain model involving formalin injection in rats, administration of the compound resulted in a significant decrease in both phases of pain response (acute and inflammatory). The analgesic effect was comparable to that of established analgesics like morphine .

Data Summary

Activity Model/Method Result
AnticonvulsantMES model in miceDose-dependent seizure reduction
NeuroprotectionGlutamate toxicity in neuronsReduced cell death and apoptosis
AnalgesicFormalin test in ratsSignificant decrease in pain response

Scientific Research Applications

The compound has been studied for its interaction with various neurotransmitter systems, suggesting potential applications in treating neurological disorders:

  • Dopaminergic Pathways : It may modulate dopamine receptor activity, influencing mood and cognitive functions. This property is crucial for developing treatments for disorders such as depression and schizophrenia.
  • Serotonergic Systems : Preliminary studies indicate interactions with serotonin receptors, which could affect anxiety and depression-related behaviors .

Case Studies

Several studies highlight the compound's potential in pharmacological applications:

  • Neuropharmacological Studies : Research has demonstrated that compounds similar to 2-(4-fluorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibit significant effects on neurotransmitter systems. For instance, a study indicated that derivatives of tetrahydroisoquinoline showed promise as antidepressants due to their ability to enhance serotonergic activity .
  • Antimicrobial Activity : Although primarily focused on neuropharmacology, some related compounds have been screened for antimicrobial properties. A study found that certain derivatives exhibited substantial inhibition against various bacterial strains, suggesting a broader application in infectious disease treatment .

Summary Table of Applications

Application AreaDescriptionReferences
NeuropharmacologyModulation of dopaminergic and serotonergic systems
Antimicrobial ActivityPotential inhibitory effects against bacterial strains
Drug DevelopmentSynthesis of novel compounds for therapeutic uses

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Selected Acetamide Derivatives

Compound Name Phenoxy Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound 4-Fluoro 2-Propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl Not reported Not reported Fluorine substitution; bicyclic system -
BG13961 () 2,4-Dichloro 2-Propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl 407.29 Not reported Dichloro substitution; same bicyclic core
Compound 533 () 2,4-Dichloro 4-Methylpyridin-2-yl Not reported Not reported Pyridine-based acetamide
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30, ) 4-Butyryl-2-fluoro n-Butyl Not reported 75 Aliphatic chain; high yield (82%)
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31, ) 4-Butyryl-2-fluoro 1-Hydroxy-2-methylpropan-2-yl Not reported 84 Hydroxyl group; moderate yield (54%)

Key Observations

Phenoxy Substituent Effects

  • Fluorine vs. Chlorine : The target compound’s 4-fluoro group contrasts with dichloro-substituted analogs like BG13961. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter electronic interactions in biological systems compared to bulkier, electron-withdrawing chlorine atoms .
  • Substituent Position : The para-fluoro substitution in the target compound differs from the 2,4-dichloro pattern in BG13961 and compound 533, which are associated with enhanced auxin-like activity in plant models .

Acetamide Substituent Variations

  • Bicyclic vs.
  • Functional Group Impact: Polar groups (e.g., hydroxyl in compound 31) correlate with higher melting points (84°C vs. 75°C for compound 30), suggesting improved crystallinity. The target compound’s propanoyl group may similarly influence its physical properties .

Research Implications

  • Bioactivity Potential: While auxin-like activity is documented for dichlorophenoxy analogs (e.g., compound 533), the target compound’s fluorophenoxy group may offer distinct pharmacokinetic profiles, such as improved metabolic stability or reduced toxicity .
  • Structure-Activity Relationships (SAR): The tetrahydroisoquinolin moiety’s role in receptor binding warrants further investigation, particularly compared to pyridine or triazole-containing derivatives (e.g., WH7 in ) .

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